Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
Description
Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a synthetic organic compound featuring a thiophene-2-carboxylate core substituted with a phenyl group at position 5 and a benzamido-indoline sulfonyl moiety at position 2. This structure combines a heterocyclic thiophene ring with sulfonamide and indoline groups, which are pharmacologically relevant motifs often associated with enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
methyl 3-[[4-(2,3-dihydroindol-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5S2/c1-34-27(31)25-22(17-24(35-25)19-8-3-2-4-9-19)28-26(30)20-11-13-21(14-12-20)36(32,33)29-16-15-18-7-5-6-10-23(18)29/h2-14,17H,15-16H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAZLMPWTDFHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(4-(indolin-1-ylsulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activity. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(indolin-1-ylsulfonyl)benzamide with 5-phenylthiophene-2-carboxylic acid derivatives. The process often employs various coupling agents and solvents to enhance yield and purity. For example, reactions can be performed under microwave irradiation or using solvent-free conditions to optimize the reaction time and reduce by-products.
Biological Activity
The compound has demonstrated a range of biological activities, primarily as an anti-inflammatory and anticancer agent. Here are some key findings:
Anti-inflammatory Activity
Research indicates that derivatives of indolin sulfonamides exhibit potent inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. In a study evaluating similar compounds, several derivatives showed IC50 values in the low micromolar range against COX-1 and COX-2, suggesting significant anti-inflammatory potential .
Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it was reported that analogs with similar structures inhibited cell growth in melanoma and breast cancer cell lines, with IC50 values ranging from 0.1 to 10 µM depending on the specific cell line and treatment duration .
The mechanisms through which this compound exerts its effects include:
- Inhibition of COX Enzymes : By blocking COX enzymes, the compound reduces the production of prostaglandins, which are mediators of inflammation.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Case Studies
- Case Study on Anti-inflammatory Effects : A study involving a series of indolin sulfonamide derivatives found that one analog exhibited an IC50 value of 0.10 µM against COX-2, significantly outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) in terms of potency and safety profile .
- Case Study on Cancer Cell Lines : In a comparative study involving breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of approximately 5 µM after 72 hours of treatment, indicating a promising therapeutic index for further development .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
a) Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
- Structural Features: Thiophene-2-carboxylate core with a pyrazolo[3,4-d]pyrimidine substituent. Chromenone (4H-chromen-4-one) and fluorophenyl groups.
- Key Differences: The target compound lacks the pyrazolo-pyrimidine and chromenone moieties but includes an indoline sulfonyl benzamido group. Molecular weight: 560.2 ( compound) vs. ~540–550 (estimated for the target compound based on structural similarity).
- Synthesis : Both compounds involve coupling reactions (e.g., Suzuki-Miyaura for thiophene boronic acid derivatives) .
b) Methyl 5-amino-1-benzothiophene-2-carboxylate ()
- Structural Features: Benzothiophene-2-carboxylate core with an amino group.
- Key Differences: The target compound features a thiophene ring instead of benzothiophene and has additional sulfonamide and indoline substituents. Molecular formula: C₁₀H₉NO₂S () vs. C₂₈H₂₃N₃O₅S₂ (estimated for the target compound).
Sulfonamide-Containing Compounds
a) Methotrexate Derivatives ()
- Structural Features: Methotrexate analogs with diaminopteridine and benzamido-pentanedioate groups.
- Key Differences :
b) Sulfonylurea Herbicides ()
- Examples : Triflusulfuron methyl, metsulfuron methyl.
- Structural Features :
- Triazine rings linked to sulfonylurea groups.
- Key Differences :
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Pharmacological Potential: The indoline sulfonyl group in the target compound may enhance binding to ATP pockets in kinases, similar to pyrazolo-pyrimidine derivatives .
- Synthetic Challenges : Efficient coupling of bulky indoline sulfonyl groups to thiophene requires optimization, as seen in ’s palladium-catalyzed reactions .
- Data Limitations : Absence of explicit bioactivity or stability data for the target compound necessitates further experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
